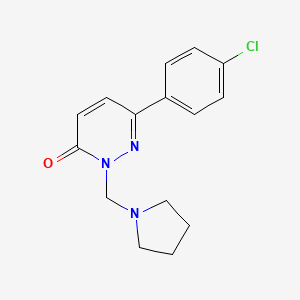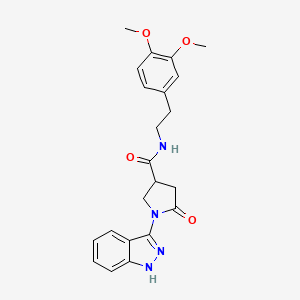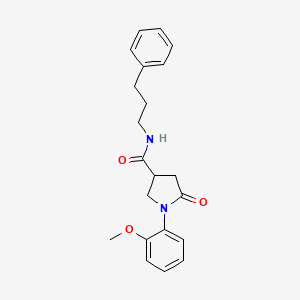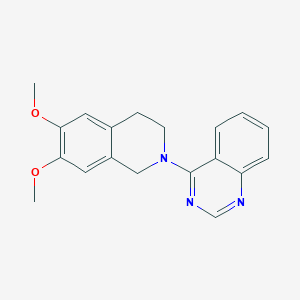![molecular formula C21H20N2O4S B10991981 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B10991981.png)
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methoxy (2-oxopyrrolidin-1-yl) acetate , belongs to the class of organic compounds known as phenylpyrrolidines. It features a benzene ring linked to a pyrrolidine ring through a CC or CN bond. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Preparation Methods
The synthetic routes for this compound involve the following steps:
Step 1: Start with the appropriate substituted naphthalene (e.g., 1-naphthylamine).
Step 2: Protect the amino group by acetylating it to form the corresponding acetamide.
Step 3: Introduce the pyrrolidin-2-one moiety by reacting the acetamide with 2-oxopyrrolidine.
Step 4: Sulfonate the naphthalene ring using suitable reagents (e.g., chlorosulfonic acid).
Step 5: Deprotect the amine group to obtain the final product.
Industrial production methods may vary, but the above steps outline the general synthetic approach.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidation of the sulfonamide group can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the pyrrolidin-2-one ring can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidants like m-chloroperbenzoic acid (mCPBA), while reduction could use reducing agents like sodium borohydride (NaBH₄).
Major Products: The major products depend on the reaction conditions and substituents. For instance, reduction of the carbonyl group yields the corresponding alcohol, while sulfonamide substitution can lead to various derivatives.
Scientific Research Applications
Chemistry: This compound serves as a versatile building block for the synthesis of other functionalized molecules.
Biology: Researchers explore its potential as a scaffold for drug discovery, targeting specific protein receptors.
Medicine: Investigations focus on its pharmacological properties, including anti-inflammatory or antimicrobial effects.
Industry: Its applications extend to materials science, catalysis, and organic synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C21H20N2O4S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C21H20N2O4S/c1-27-17-9-11-20(23-12-4-7-21(23)24)19(14-17)22-28(25,26)18-10-8-15-5-2-3-6-16(15)13-18/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3 |
InChI Key |
NVKQWFIRJIHLFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B10991901.png)
![7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one](/img/structure/B10991909.png)
![N-(4-methoxybenzyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B10991916.png)


![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B10991926.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one](/img/structure/B10991932.png)
![Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10991938.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B10991942.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10991957.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10991959.png)

![2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10991972.png)
